molecular formula C4H7Cl B1196595 1-Chloro-2-butene CAS No. 591-97-9

1-Chloro-2-butene

Cat. No. B1196595
CAS RN: 591-97-9
M. Wt: 90.55 g/mol
InChI Key: YTKRILODNOEEPX-NSCUHMNNSA-N
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Patent
US04157438

Procedure details

One mol of sodium silicate pentahydrate, one mol of methyl allyl chloride, one mol of tetraethylenepentamine and 300% by weight of water, percentage based on weight of the reactants, are mixed; 1.5 mols of dihalohydrin are slowly added while agitating and keeping the temperature below 70° C. for 10 to 60 minutes thereby producing a water soluble resinous product and sodium silicate. This aqueous solution may be diluted with water and used as an adhesive and to improve wet strangth. The paper is cured by heating the paper to 80° to 120° C. for 10 to 60 minutes.
Name
sodium silicate pentahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.O.O.O.O.[Si:6]([O-:10])([O-:9])([O-:8])[O-:7].[Na+:11].[Na+].[Na+].[Na+].CC=CCCl.NCCNCCNCCNCCN>O>[Si:6]([O-:10])([O-:9])([O-:8])[O-:7].[Na+:11].[Na+:11].[Na+:11].[Na+:11] |f:0.1.2.3.4.5.6.7.8.9,13.14.15.16.17|

Inputs

Step One
Name
sodium silicate pentahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
CC=CCCl
Step Three
Name
Quantity
1 mol
Type
reactant
Smiles
NCCNCCNCCNCCN
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while agitating
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are mixed
ADDITION
Type
ADDITION
Details
1.5 mols of dihalohydrin are slowly added
CUSTOM
Type
CUSTOM
Details
the temperature below 70° C.
CUSTOM
Type
CUSTOM
Details
for 10 to 60 minutes
Duration
35 (± 25) min

Outcomes

Product
Name
Type
product
Smiles
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.